molecular formula C8H9NO3 B8731312 O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine

O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine

Cat. No.: B8731312
M. Wt: 167.16 g/mol
InChI Key: QVYDHNKTGNVGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine: is a heterocyclic organic compound that features a benzodioxole ring fused with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine typically involves the reaction of benzodioxole derivatives with hydroxylamine. One common method includes the use of benzodioxole-5-carbaldehyde, which reacts with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry: O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    Benzodioxole: A parent compound with similar structural features but lacking the hydroxylamine group.

    Hydroxylamine: A simpler compound with a hydroxylamine group but without the benzodioxole ring.

    Nitroso-benzodioxole: An oxidized derivative of O-[(1,3-dioxaindan-5-yl)methyl]hydroxylamine.

Uniqueness: this compound is unique due to the combination of the benzodioxole ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

O-(1,3-benzodioxol-5-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H9NO3/c9-12-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2

InChI Key

QVYDHNKTGNVGDS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CON

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 3,4-methylenedioxybenzyl chloride (Fluorochem). 13C-NMR (CDCl3) δ 147.5, 147.2, 131.0, 121.9, 108.7, 107.9, 100.8, 77.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.